molecular formula C17H23N3O2 B4387589 N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Cat. No.: B4387589
M. Wt: 301.4 g/mol
InChI Key: CPMZDSOKSMYPGP-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is a quinoxaline-derived acetamide compound characterized by a decahydroquinoxaline scaffold with a ketone group at the 3-position and an N-benzyl acetamide substituent.

Properties

IUPAC Name

N-benzyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(18-11-12-6-2-1-3-7-12)10-15-17(22)20-14-9-5-4-8-13(14)19-15/h1-3,6-7,13-15,19H,4-5,8-11H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMZDSOKSMYPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is a compound with significant biological activity, particularly in the fields of anticonvulsant and anticancer research. This article compiles diverse findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 312.4 g/mol
  • IUPAC Name : N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl acetamides exhibit potent anticonvulsant properties. A study highlighted the effectiveness of certain derivatives, particularly those with specific heteroatom substitutions, which showed promising results in seizure models. For instance:

CompoundED50 (mg/kg)Administration Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal
Phenytoin (control)6.5 (i.p.)Intraperitoneal

The most active stereoisomer was found to be (R)-N-benzyl-2-acetamido-3-methoxypropionamide, with an ED50 of 4.5 mg/kg, demonstrating a significant therapeutic index compared to other compounds in this class .

Anticancer Activity

The anticancer potential of N-benzyl derivatives has also been explored. Compounds similar to this compound were evaluated for their ability to inhibit Src kinase, an important target in cancer therapy. The results indicated that:

CompoundGI50 (µM)Cell Line
Unsubstituted N-benzyl derivative1.34NIH3T3/c-Src527F
Fluoro-substituted derivative1.49NIH3T3/c-Src527F
Methyl-substituted derivative5.36NIH3T3/c-Src527F

These findings suggest that while some substitutions can enhance activity, others may reduce potency significantly .

The mechanisms underlying the biological activities of N-benzyl derivatives are multifaceted:

  • Src Kinase Inhibition : The compounds act as inhibitors of Src kinase, which is implicated in various signaling pathways associated with cancer cell proliferation and survival.
  • Lipid Solubility and Cellular Uptake : The lipophilicity of these compounds appears to correlate with their biological activity, suggesting that higher lipid solubility may facilitate better cellular uptake and efficacy in vivo .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of N-benzyl derivatives:

  • Anticonvulsant Studies : A detailed investigation into various heteroatom substitutions revealed that oxygen-containing derivatives exhibited superior anticonvulsant activity compared to others, validating the hypothesis regarding structural features critical for efficacy .
  • Cancer Cell Proliferation Assays : In vitro studies demonstrated that certain N-benzyl derivatives significantly inhibited cell proliferation in cancer cell lines, reinforcing their potential as therapeutic agents against malignancies characterized by aberrant Src signaling .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific structural modifications enhance the anticonvulsant activity of these compounds. For instance, the introduction of heteroatoms at the C(3) site increased potency, with some derivatives showing ED50 values comparable to established anticonvulsants like phenytoin . This suggests potential for developing new anticonvulsant medications.

1.2 Anticancer Properties
N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide and its analogs are being investigated for their anticancer effects. The incorporation of specific moieties has been shown to enhance their efficacy against various cancer cell lines, including breast and prostate cancers. Studies have reported low micromolar IC50 values for these compounds, indicating strong anti-proliferative effects .

1.3 Anti-inflammatory Effects
Certain derivatives of this compound have been evaluated for their anti-inflammatory properties. The structural modifications can lead to compounds that effectively inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Pharmacological Applications

2.1 Neuroprotective Effects
The neuroprotective potential of N-benzyl derivatives has been explored in various studies. Their ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2.2 Antimicrobial Activity
Recent investigations have suggested that some derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents. The mechanism of action is believed to involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Study Findings Applications
PubMed Study on Anticonvulsants Identified potent anticonvulsant derivatives with favorable ED50 valuesPotential new treatments for epilepsy
Anticancer Research Demonstrated low IC50 values against breast and prostate cancer cell linesDevelopment of anticancer therapies
Anti-inflammatory Study Showed efficacy in inhibiting inflammatory responsesTreatment options for inflammatory diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, enabling comparative analysis of their chemical and biological profiles:

N-(2-Fluorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

  • Structural Difference : Substitution of the benzyl group with a 2-fluorophenyl moiety.
  • Implications : The electron-withdrawing fluorine atom may enhance metabolic stability and alter binding interactions. This derivative has been cataloged in chemical databases but lacks reported biological data .

N-Benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

  • Structural Difference: Replacement of the 3-oxodecahydroquinoxaline with a spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione system.
  • This compound (CAS: 571159-45-0) is commercially available but lacks disclosed pharmacological studies .

Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide)

  • Structural Difference: Substitution of the quinoxaline ring with a nitroimidazole group.
  • Pharmacological Profile: Clinically used for Chagas disease, acting via nitroreductase-mediated generation of cytotoxic radicals. However, it exhibits severe side effects (e.g., neurotoxicity, agranulocytosis), highlighting the need for safer quinoxaline analogs .

N-Benzyl-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

  • Structural Difference: Incorporation of a thiazolidinone ring instead of quinoxaline.
  • Activity : Demonstrates antifungal properties, with hydrogen-bonding interactions (NH, C=O) critical for target engagement. IR data (3268 cm⁻¹ for NH, 1747 cm⁻¹ for C=O) suggest similarities in hydrogen-bonding capacity with the target compound .

Comparative Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Solubility (LogP) Reported Bioactivity
This compound ~300–350 (estimated) Quinoxaline, ketone, acetamide Moderate (predicted) Unknown (structural analogs inhibit enzymes)
Benznidazole 260.17 Nitroimidazole, acetamide Low (LogP ~1.5) Antiparasitic (Chagas disease)
N-Benzyl-2-(4-oxo-thiazolidin-2-ylidene)acetamide 231.25 Thiazolidinone, acetamide Moderate (LogP ~2.0) Antifungal
N-Cyclohexyl-2-(3-oxo-tetrahydroquinoxalin-2-yl)acetamide ~320–340 (estimated) Cyclohexyl, quinoxaline, ketone Low (crystalline, hydrogen-bonded chains) Protein interaction studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multistep reactions, including:

  • N-Benzylation : Benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) for amine functionalization .
  • Acetamide Formation : Acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄) .
  • Quinoxaline Core Construction : Cyclization using oxidizing agents (e.g., KMnO₄ in acidic media) .
  • Critical Factors : Temperature control (60–80°C for benzylation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for benzyl halide:amine) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • XRD : Use SHELX suite (SHELXL for refinement) to resolve the decahydroquinoxaline ring conformation and acetamide torsion angles. High-resolution data (d < 0.8 Å) ensures accurate hydrogen bonding network analysis .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm benzyl protons (δ 4.5–5.0 ppm) and quinoxaline carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.18) and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Test COX-1/COX-2 inhibition via fluorometric assays (IC₅₀ determination), referencing structurally similar quinoxaline derivatives showing 75% COX inhibition .
  • Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (ATCC-validated) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may influence potency discrepancies .
  • Structural Validation : Cross-check crystallographic data (e.g., C=O bond lengths in the quinoxaline ring) to confirm batch-to-batch consistency .

Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with Src kinase’s substrate-binding pocket (PDB: 2SRC), focusing on hydrogen bonding with the acetamide group .
  • QSAR Modeling : Train models on triazoloquinoxaline analogs to predict logP (<3.5) and polar surface area (>80 Ų) for improved blood-brain barrier penetration .
  • MD Simulations : Analyze stability of the decahydroquinoxaline ring in aqueous solution (GROMACS, 100 ns trajectories) to assess conformational flexibility .

Q. How to design SAR studies to probe the role of substituents on biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (F, Cl), methyl, or nitro groups at the benzyl position .
  • Bioisosteric Replacement : Replace the quinoxaline core with triazolo[4,3-a]quinoxaline and compare IC₅₀ values .
  • Activity Cliffs : Use Tanimoto similarity indices (>0.85) to identify analogs with drastic potency changes (e.g., 10-fold difference) due to minor structural modifications .

Methodological Notes for Experimental Design

  • Crystallization : For XRD, use slow evaporation in ethanol/water (7:3) to grow single crystals. SHELXL refinement requires high completeness (>98%) and low R-factor (<0.05) .
  • Bioassay Controls : Include vehicle (DMSO <0.1%) and reference inhibitors (e.g., celecoxib for COX, imatinib for kinase assays) .
  • Data Reproducibility : Validate synthetic protocols across three independent batches and report mean ± SEM for bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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